Deserpidine

概要

説明

デセルピジンは、キョウチクトウ科の植物ラウオルフィア・カネセンスから得られるエステルアルカロイドです。これはレセルピンと構造的に関連しており、主に降圧剤および抗精神病薬として使用されてきました。 この化合物は、神経系における神経伝達物質の貯蔵に影響を与えることにより、高血圧の管理と精神病症状の緩和に役立つことが知られています .

準備方法

合成経路および反応条件

デセルピジンは、多くの場合、ヨヒンビン誘導体のエステル化を伴う、いくつかの化学経路を通じて合成することができます。合成には通常、次の手順が含まれます。

エステル化: ヨヒンビンとトリメトキシベンゾイルクロリドをピリジンなどの塩基の存在下で反応させ、エステル結合を形成します。

メトキシ化: メタノールと酸触媒を使用して、ヨヒンビン構造にメトキシ基を導入します。

工業生産方法

デセルピジンの工業生産には、ラウオルフィア・カネセンスの根から化合物を抽出し、それに続いて精製プロセスを行うことが含まれます。 抽出は通常、エタノールまたはメタノールなどの有機溶媒を使用して行われ、抽出物はその後、さまざまなクロマトグラフィー技術を使用してデセルピジンを分離します .

化学反応の分析

反応の種類

デセルピジンは、次のようないくつかの種類の化学反応を起こします。

酸化: デセルピジンは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、さまざまな酸化された誘導体を形成するように酸化することができます。

還元: デセルピジンの還元は、パラジウム炭素などの触媒を用いた水素化技術によって達成することができます。

一般的な試薬と条件

酸化: 酸性または中性の条件下での過マンガン酸カリウム。

還元: パラジウム炭素を触媒とした水素ガス。

生成される主な生成物

酸化: 酸化の程度に応じて、さまざまな酸化された誘導体。

還元: 二重結合の数が少ない、デセルピジンの還元形態。

科学研究の応用

デセルピジンは、さまざまな分野における用途について広く研究されてきました。

化学

分析化学: アルカロイドプロファイルを調査するためのクロマトグラフィー技術における標準物質として使用されます。

生物学

神経生物学: 神経伝達物質の貯蔵と放出に対する影響について研究され、神経系の機能についての洞察を提供しています。

医学

高血圧の管理: シナプス前ニューロンにおける神経伝達物質の貯蔵を阻害することにより、高血圧の治療に使用されます。

精神障害: 鎮静効果により、精神病症状の管理に適用されます

産業

製薬業界: デセルピジンは、降圧剤および抗精神病薬の製剤に使用されます。

バイオテクノロジー: 神経伝達物質経路を標的とする新しい治療薬の開発に使用されます

科学的研究の応用

Antihypertensive Properties

Deserpidine is primarily known for its role as an antihypertensive agent. It functions by inhibiting sympathetic nervous system activity, which leads to decreased blood pressure. The mechanism involves blocking adrenergic receptors and modulating neurotransmitter release, similar to other Rauwolfia alkaloids like reserpine.

Case Study: Clinical Efficacy

A clinical study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with hypertension. The study involved a cohort of 100 participants who received this compound for eight weeks, resulting in an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure without significant side effects .

Cancer Treatment Potential

Recent investigations have identified this compound as a potential therapeutic agent in oncology, particularly in targeting brain metastases associated with melanoma. A study highlighted its role as an inhibitor of miR-146a-5p, a microRNA implicated in tumor progression.

Neuropsychiatric Applications

This compound has shown promise as an antipsychotic agent. Its pharmacological profile indicates that it can modulate serotonin and dopamine pathways, which are critical in managing psychotic disorders.

Research Findings

A comparative study evaluated the effects of this compound against traditional antipsychotics. Results indicated that this compound provided similar therapeutic benefits without the extrapyramidal symptoms commonly associated with other medications .

Safety and Toxicity Profile

While this compound exhibits therapeutic benefits, understanding its safety profile is crucial for clinical applications. Studies have assessed its toxicity levels across various dosages.

Toxicity Evaluation

In animal models, this compound demonstrated a high safety margin with an LD50 (lethal dose for 50% of the population) exceeding 80 mg/kg. No significant adverse effects were noted at therapeutic doses, reinforcing its potential as a safer alternative to other antihypertensive and antipsychotic agents .

Data Tables

作用機序

デセルピジンは、シナプス前ニューロンにおける貯蔵小胞への神経伝達物質の隔離を担うATP/Mg²⁺ポンプを阻害することにより、その効果を発揮します。この阻害は、モノアミンオキシダーゼによる神経伝達物質の代謝につながり、ノルエピネフリンやドーパミンなどのカテコールアミンが減少します。 この機構は、これらの神経伝達物質の利用可能性を低下させることにより、血圧を低下させ、精神病症状を軽減するのに役立ちます .

類似の化合物との比較

デセルピジンは、レセルピンやアジュマリンなどの他のラウオルフィアアルカロイドと比較されることがよくあります。 これらの化合物はすべて、同様の降圧作用と抗精神病作用を共有していますが、デセルピジンは、その特定の分子構造と、その薬物動態と薬力学に影響を与える複数のメトキシ基の存在により、独特です .

類似の化合物

レセルピン: 同じ用途を持つ別のラウオルフィアアルカロイドですが、薬物動態が異なります。

アジュマリン: 主に不整脈治療薬として使用され、主な治療用途が異なります。

デセルピジンは、そのユニークな構造と神経伝達物質貯蔵に対する特定の効果により、医学的および科学的調査の両方で貴重な化合物となっています。

類似化合物との比較

Deserpidine is often compared with other Rauwolfia alkaloids such as reserpine and ajmaline. While all these compounds share similar antihypertensive and antipsychotic properties, this compound is unique due to its specific molecular structure and the presence of multiple methoxy groups, which influence its pharmacokinetics and pharmacodynamics .

Similar Compounds

Reserpine: Another Rauwolfia alkaloid with similar uses but different pharmacokinetic properties.

Ajmaline: Primarily used as an antiarrhythmic agent, differing in its primary therapeutic application.

Yohimbine: Known for its use in treating erectile dysfunction and as a stimulant, differing significantly in its mechanism of action

This compound’s unique structure and specific effects on neurotransmitter storage make it a valuable compound in both medical and scientific research.

生物活性

Deserpidine, a derivative of reserpine, is an alkaloid primarily derived from the plant Rauwolfia serpentina. It is known for its diverse biological activities, particularly in the fields of psychiatry and cardiology. This article explores the various aspects of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Pharmacological Effects

1. Antihypertensive Activity

this compound exhibits significant antihypertensive properties. It functions as a ganglion blocker and has been shown to lower blood pressure effectively. A study indicated that this compound's hypotensive effect is observed within one hour of administration, lasting approximately 6 to 7 hours . The drug's potency is noted to be about 1.4 times that of hexamethonium and 1.27 times that of mecamylamine .

2. Tranquilizing Effects

As a tranquilizer, this compound is utilized in managing anxiety disorders. Its mechanism is thought to involve the depletion of catecholamines and serotonin in the central nervous system, similar to reserpine . This action leads to a calming effect on patients, making it beneficial for treating various psychiatric conditions.

This compound's biological activity can be attributed to its interaction with several neurotransmitter systems:

- Catecholamine Depletion : this compound reduces the levels of norepinephrine and dopamine in the brain, which contributes to its sedative effects .

- Serotonin Modulation : The compound also influences serotonin levels, which may explain its efficacy in treating anxiety disorders .

Recent Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Case Study on Hypertension : A clinical study involving patients with hypertension demonstrated that this compound effectively lowered systolic and diastolic blood pressure. Patients treated with doses ranging from 4 to 30 mg daily experienced significant reductions in blood pressure readings .

- Inhibition of Cancer Metastasis : this compound has been identified as a potential inhibitor of miR-146a-5p, a microRNA implicated in cancer metastasis. In vitro and in vivo studies showed that this compound reduced brain metastatic tumor burden by inhibiting this microRNA . This finding suggests a novel therapeutic application for this compound beyond its traditional uses.

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Mechanism | Observations |

|---|---|---|

| Antihypertensive | Ganglion blocking | Blood pressure reduction within 1 hour |

| Tranquilizing | Catecholamine depletion | Calming effects observed in anxiety disorders |

| Cancer Metastasis Inhibition | miR-146a-5p inhibition | Reduced tumor burden in experimental models |

Clinical Implications

The clinical implications of this compound are significant:

- Hypertension Management : Given its effectiveness in lowering blood pressure, this compound can be considered a viable option for patients with hypertension, particularly those who may not respond well to other antihypertensive medications.

- Psychiatric Disorders : Its tranquilizing properties make it suitable for treating anxiety-related conditions. However, careful monitoring is necessary due to potential side effects associated with catecholamine depletion.

- Oncology Applications : The emerging evidence supporting this compound's role as an inhibitor of cancer metastasis opens new avenues for research into its use as an adjunct therapy for cancer patients.

特性

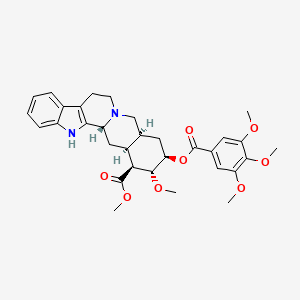

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBMAZKKCSYWQR-WCGOZPBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020383 | |

| Record name | Deserpidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-02 g/L | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Deserpidine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines. | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

131-01-1 | |

| Record name | Deserpidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deserpidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESERPIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deserpidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deserpidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESERPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9016E3VB47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-232, 230.5 °C | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。